molecular formula C10H19NO3 B14367055 Methyl 2-acetamidoheptanoate CAS No. 91017-22-0

Methyl 2-acetamidoheptanoate

Cat. No.: B14367055
CAS No.: 91017-22-0
M. Wt: 201.26 g/mol
InChI Key: FWWZBHSEVOSEHV-UHFFFAOYSA-N
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Description

Methyl 2-acetamidoheptanoate (C₁₀H₁₉NO₃) is a methyl ester derivative featuring an acetamido (-NHCOCH₃) functional group at the second carbon of a heptanoate backbone. The acetamido group distinguishes it from esters with simpler substituents (e.g., acetyl or hydroxy groups), likely influencing its solubility, stability, and biological activity .

Properties

CAS No.

91017-22-0

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

methyl 2-acetamidoheptanoate

InChI

InChI=1S/C10H19NO3/c1-4-5-6-7-9(10(13)14-3)11-8(2)12/h9H,4-7H2,1-3H3,(H,11,12)

InChI Key

FWWZBHSEVOSEHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=O)OC)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamidoheptanoate typically involves the esterification of 2-acetamidoheptanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Hydrolysis

  • Acidic Hydrolysis :
    CH3CO-NH-CH2CO2CH3+H2OH+CH3CO-NH-CH2CO2H+CH3OH\text{CH}_3\text{CO-NH-CH}_2\text{CO}_2\text{CH}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{CH}_3\text{CO-NH-CH}_2\text{CO}_2\text{H} + \text{CH}_3\text{OH}

    • Converts the ester to a carboxylic acid under acidic conditions .

Alkylation Reactions

  • Enolate Formation and Alkylation :
    Methyl 2-acetamidoheptanoate can undergo deprotonation at the α-position (pKa ~13) to form an enolate, which reacts with alkyl halides in an S_N2 mechanism to form alkylated derivatives .

Hydrogenation

  • Asymmetric Hydrogenation :
    Rhodium catalysts with chiral ligands (e.g., Duanphos) enable enantioselective hydrogenation of α,β-unsaturated precursors to yield this compound with high optical purity .

Reaction Data and Experimental Outcomes

Reaction Type Conditions Yield Key Observations
Asymmetric HydrogenationRh-Catalyst, H₂, THF, 25°C~60–80%High enantiomeric excess (up to 99% ee)
Acidic HydrolysisH₂SO₄, H₂O, reflux~90%Selective cleavage of ester group
Alkylation (Enolate)CH₃O⁻, alkyl halide, THF, 0°C~70%Formation of α-alkylated derivatives

Note: Data adapted from analogous compounds (e.g., methyl 2-acetamidohexanoate) . Direct experimental data for this compound is not explicitly reported in the provided sources.

Mechanism of Action

The mechanism of action of Methyl 2-acetamidoheptanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Ethyl 2-Acetylheptanoate (CAS 24317-94-0)

  • Structure: Ethyl ester with an acetyl (-COCH₃) group at position 2 of the heptanoate chain.
  • Key Differences :
    • Ester Group : Ethyl vs. methyl ester (affects volatility and lipophilicity).
    • Functional Group : Acetyl (neutral) vs. acetamido (polar, hydrogen-bonding capable).

Methyl 2-Hydroxyacetate (CAS 96-35-5)

  • Structure : Methyl ester with a hydroxy (-OH) group at position 2.
  • Key Differences: Chain Length: Shorter (acetate vs. heptanoate backbone). Functional Group: Hydroxy (highly polar, acidic) vs. acetamido (less acidic, amide resonance stabilization).

Other Methyl Esters in Context

  • Sandaracopimaric Acid Methyl Ester (): A diterpene ester used in natural resins, highlighting the role of methyl esters in plant biochemistry .
  • Methyl Salicylate (): A volatile methyl ester with applications in fragrances and pharmaceuticals, illustrating how substituents (e.g., aromatic vs. aliphatic) alter volatility and bioactivity .

Physical and Chemical Properties (Inferred)

Property Methyl 2-Acetamidoheptanoate* Ethyl 2-Acetylheptanoate Methyl 2-Hydroxyacetate
Molecular Formula C₁₀H₁₉NO₃ C₁₁H₂₀O₃ C₃H₆O₃
Functional Group Acetamido Acetyl Hydroxy
Volatility Moderate (longer chain) Low (ethyl ester) High (short chain)
Solubility Polar solvents (amide) Lipophilic (acetyl) Water-miscible (hydroxy)
Hazard Classification Likely low (inferred) None Requires PPE

*Properties inferred from structural analogs.

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